2-Bromo-5-fluorophenylboronic acid pinacol ester
Description
The exact mass of the compound 2-Bromo-5-fluorophenylboronic acid pinacol ester is 300.03325 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-5-fluorophenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluorophenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDZNRHJOPVNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-Bromo-5-fluorophenylboronic acid pinacol ester
CAS: 2121513-85-5 | Formula: C₁₂H₁₅BBrFO₂ | Role: Bifunctional Orthogonal Scaffold
Executive Summary
This technical guide profiles 2-Bromo-5-fluorophenylboronic acid pinacol ester , a high-value organoboron building block designed for precision medicinal chemistry. Distinguished by its orthogonal reactivity profile , this compound allows researchers to execute sequential cross-coupling reactions with high regiocontrol. The ortho-bromo substituent serves as a latent electrophile, preserved during the initial boron-based coupling, while the meta-fluorine atom imparts metabolic stability and favorable lipophilic modulation—critical parameters in modern drug discovery.
Chemical Identity & Physical Profile[1][2]
| Parameter | Specification |
| IUPAC Name | 2-(2-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 2121513-85-5 |
| Molecular Weight | 300.96 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water |
| Structural Motif | 1,2,4-substituted arene (Boronate at 1, Bromo at 2, Fluoro at 5) |
| Stability | Moisture sensitive (slow hydrolysis to boronic acid); Light sensitive (C-Br bond) |
Structural Significance
The strategic placement of the pinacol boronate and the bromine atom creates a "reactivity gradient."
-
Site A (Bpin): Highly reactive nucleophile under Pd(0) catalysis (Suzuki-Miyaura).
-
Site B (Br): Sterically hindered (ortho) electrophile, generally inert under standard boron-coupling conditions, allowing for late-stage diversification.
-
Site C (F): Bioisosteric modulator, blocking metabolic oxidation at the C5 position.
Synthesis & Production Logic
Note: While specific industrial batch records are proprietary, the following protocol represents the field-standard methodology for synthesizing this class of sterically congested aryl boronates with high fidelity.
Preferred Route: Selective Pd-Catalyzed Borylation
The most robust synthesis avoids the cryogenic instability of lithiated intermediates by utilizing a transition-metal catalyzed borylation of a mixed dihalide precursor.
Precursor: 1-Bromo-4-fluoro-2-iodobenzene Reagent: Bis(pinacolato)diboron (B₂pin₂) Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ Base: Potassium Acetate (KOAc) - Crucial for preventing halide scrambling.
Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C-I bond (weaker, approx. 65 kcal/mol) rather than the C-Br bond (stronger, approx. 81 kcal/mol). This kinetic selectivity ensures the bromine remains intact on the scaffold.
Figure 1: Kinetic selectivity in the synthesis of CAS 2121513-85-5 via Miyaura Borylation.
Applications in Drug Discovery
The core utility of this compound lies in Sequential Cross-Coupling (Iterative Synthesis) . It acts as a "linchpin" molecule connecting two different aryl/heteroaryl domains.
Workflow: The "Boron-First" Strategy
Because the C-B bond is activated as a nucleophile only in the presence of a base and water, the C-Br bond remains passive during the first coupling event.
Step 1: Suzuki-Miyaura Coupling (The Nucleophilic Phase)
-
Reactant: CAS 2121513-85-5 + Aryl Iodide (Ar¹-I).
-
Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 80°C.
-
Outcome: The Bpin group reacts with Ar¹-I. The sterically hindered ortho-Br does not participate, nor does it homocouple if the Ar¹-I is sufficiently reactive.
Step 2: Buchwald-Hartwig or Suzuki (The Electrophilic Phase)
-
Reactant: The intermediate from Step 1 + Amine (HNR₂) or Boronic Acid (Ar²-B(OH)₂).
-
Conditions: Pd₂(dba)₃, XPhos, NaOtBu.
-
Outcome: The remaining Br atom is now activated to install a second diversity element.
Figure 2: Divergent synthesis workflow utilizing the orthogonal reactivity of the Bpin and Br moieties.
Experimental Protocol: Standard Coupling
The following is a generalized, self-validating protocol for using this reagent in a Suzuki coupling.
Materials
-
Reagent: 2-Bromo-5-fluorophenylboronic acid pinacol ester (1.0 equiv)
-
Partner: 4-Iodoanisole (1.0 equiv) - Chosen as a model high-reactivity electrophile.
-
Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv)
-
Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Procedure
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with the boronic ester, aryl iodide, and Pd catalyst.
-
Solvation: Add degassed 1,4-Dioxane. Stir until solids are dispersed.
-
Activation: Add the aqueous K₂CO₃ solution. Note: The biphasic system requires vigorous stirring.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS.[1]
-
Checkpoint: Look for the disappearance of the boronic ester (M+H not usually visible, look for hydrolysis product) and the appearance of the biaryl product mass.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Troubleshooting: "The Ortho Effect"
The bromine at the 2-position creates steric bulk around the boron at the 1-position. This can slow down the transmetallation step.
-
Solution: If conversion is low, switch to Sphos-Pd-G2 or XPhos-Pd-G2 catalysts. These bulky, electron-rich phosphine ligands are specifically designed to facilitate coupling of sterically hindered boronates.
Handling & Stability Data
| Hazard Class | GHS Signal | Precaution |
| Skin Irritant | Warning | Wear nitrile gloves; compound can absorb through skin. |
| Eye Irritant | Warning | Use safety goggles; dust is irritating to mucous membranes. |
| Storage | N/A | Store at 2–8°C. Keep under inert gas (Argon) to prevent protodeboronation. |
Protodeboronation Risk: Like many fluorinated aryl boronates, this compound is susceptible to base-catalyzed protodeboronation (loss of the Bpin group replaced by H) if heated excessively in the presence of strong base without rapid coupling.
-
Mitigation: Use weaker bases (K₃PO₄) or anhydrous conditions (using CsF as the activator) if protodeboronation is observed.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443. Link
-
Santa Cruz Biotechnology. "5-Bromo-2-fluorophenylboronic acid pinacol ester Product Data." (Used for comparative safety and handling data of regioisomers). Link
-
Sigma-Aldrich. "Safety Data Sheet: Aryl Boronic Esters." (General GHS classification standards).[2] Link
-
BenchChem. "Comparative Efficiency of Boronic Acids in Suzuki-Miyaura Coupling." (Selectivity principles). Link
Sources
2-Bromo-5-fluorophenylboronic acid pinacol ester molecular weight and formula
Technical Whitepaper: 2-Bromo-5-fluorophenylboronic Acid Pinacol Ester
Executive Summary
In the landscape of modern medicinal chemistry, 2-Bromo-5-fluorophenylboronic acid pinacol ester (CAS: 2121513-85-5) has emerged as a high-value "bifunctional" building block. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a pinacol boronate (Bpin) moiety and an ortho-bromo substituent, flanked by a meta-fluorine atom.
This scaffold serves as a critical linchpin for the synthesis of complex biaryl and terphenyl systems. Unlike simple aryl boronic acids, this molecule allows for iterative cross-coupling strategies . The bromine atom provides an electrophilic handle for the first coupling event, while the boronic ester remains intact (or vice versa, depending on catalyst tuning), enabling the precise construction of poly-functionalized drug candidates. This guide details the physicochemical profile, validated synthesis routes, and strategic applications of this compound.[1][2]
Physicochemical Profile
The following data establishes the identity and physical constants of the target molecule. Researchers should use these values for stoichiometric calculations and analytical verification.
| Property | Specification |
| Chemical Name | 2-Bromo-5-fluorophenylboronic acid pinacol ester |
| IUPAC Name | 2-(2-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 2121513-85-5 |
| Molecular Formula | C₁₂H₁₅BBrFO₂ |
| Molecular Weight | 300.96 g/mol |
| Exact Mass | 300.0336 Da |
| Appearance | White to off-white crystalline solid or semi-solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water (hydrolyzes slowly) |
| SMILES | CC1(C)OB(OC1(C)C)c2cc(F)ccc2Br |
Synthesis & Manufacturing Methodologies
The synthesis of 2-Bromo-5-fluorophenylboronic acid pinacol ester requires precise regiocontrol to ensure the Bpin and Br substituents are positioned correctly relative to the fluorine atom. The most robust "field-proven" protocol involves a Miyaura Borylation of a pre-functionalized aryl iodide.
Mechanism & Causality
Direct lithiation of 1-bromo-4-fluorobenzene often leads to regioisomeric mixtures due to the competing directing effects of the bromine and fluorine atoms. Therefore, a stepwise approach using 1-bromo-2-iodo-4-fluorobenzene is preferred. The C–I bond is significantly weaker and more reactive towards Palladium(0) oxidative addition than the C–Br bond, allowing for the selective installation of the boronate ester without disturbing the bromine handle.
Step-by-Step Protocol (Miyaura Borylation)
-
Precursor Preparation:
-
Reagents: 1-Bromo-2-iodo-4-fluorobenzene (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), KOAc (3.0 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).
-
Solvent: Anhydrous 1,4-Dioxane or DMSO.
-
-
Reaction Setup:
-
Charge a reaction vessel with the aryl iodide, B₂pin₂, and KOAc.
-
Purge with Argon/Nitrogen for 15 minutes to remove oxygen (critical to prevent homocoupling and phenol formation).
-
Add the Pd catalyst and solvent under inert atmosphere.
-
-
Execution:
-
Heat the mixture to 80–90°C for 4–12 hours.
-
Monitoring: Track consumption of the aryl iodide via HPLC or TLC. The C–Br bond should remain intact at this temperature.
-
-
Workup & Purification:
-
Cool to room temperature and filter through a Celite pad to remove inorganic salts and Palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Note: Boronic esters can be sensitive to silica; rapid elution is recommended.
-
Figure 1: Selective synthesis pathway utilizing the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.
Reactivity & Strategic Applications
The defining feature of this molecule is its orthogonal reactivity . It possesses two distinct handles for Palladium-catalyzed cross-coupling:
-
C–Br Bond (Electrophile): Reactive towards external boronic acids.
-
C–Bpin Bond (Nucleophile): Reactive towards external aryl halides.
The "Linker" Strategy (Iterative Coupling)
In drug discovery, this molecule acts as a central hub. The standard workflow involves reacting the C–Br bond first while preserving the C–Bpin moiety. This is possible because the oxidative addition of Pd(0) into the C–Br bond is faster than the transmetallation of the steric-bulky pinacol ester under mild conditions.
-
Step 1 (Electrophilic Mode): Couple 2-Bromo-5-fluorophenyl-Bpin with an external Aryl-Boronic Acid (Ar¹-B(OH)₂) using a mild base (e.g., Na₂CO₃) and a standard catalyst (e.g., Pd(PPh₃)₄). The internal Bpin is sterically shielded and less reactive than the free boronic acid partner.
-
Step 2 (Nucleophilic Mode): The resulting product is a Biaryl-Bpin. This can now be coupled with a second Aryl Halide (Ar²-X) to form a Terphenyl core.
Figure 2: Orthogonal cross-coupling workflow for constructing complex scaffolds.
Handling & Stability
-
Hydrolytic Stability: Pinacol esters are significantly more stable than free boronic acids. However, prolonged exposure to moisture can lead to partial hydrolysis to the free acid. Store in a desiccator at 2–8°C .
-
Protodeboronation: The presence of the electron-withdrawing fluorine atom can slightly increase the rate of protodeboronation (loss of the boron group) under highly acidic or basic conditions at high temperatures. Neutral or mild basic conditions are recommended for coupling.
-
Safety: Standard PPE (gloves, goggles) is required.[3][4] Avoid dust inhalation.[3][4]
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 60(23), 7508–7510.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[5] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.
-
CymitQuimica. "Product Data: 2-Bromo-5-fluorophenylboronic acid pinacol ester."
Sources
Technical Whitepaper: Comparative Analysis of 2-Bromo-5-fluorophenylboronic Acid and its Pinacol Ester
This guide provides an in-depth technical analysis of 2-Bromo-5-fluorophenylboronic acid and its pinacol ester derivative. It is designed for medicinal chemists and process scientists optimizing cross-coupling workflows where chemoselectivity and reagent stability are critical.
Executive Summary: The Bifunctional Challenge
In drug discovery, 2-Bromo-5-fluorophenylboronic acid (Free Acid) and its Pinacol Ester (Bpin) are critical "bifunctional" building blocks. They possess two reactive centers:
-
Electrophilic Handle: The C–Br bond (Position 2).
-
Nucleophilic Handle: The C–B bond (Position 1).
The core technical challenge is controlling chemoselectivity . The presence of the bromine atom ortho to the boron moiety introduces significant steric strain and electronic instability.
-
The Free Acid offers superior reactivity but suffers from rapid protodeboronation and dehydration (boroxine formation).
-
The Pinacol Ester serves as a "dormant" species, enabling the selective functionalization of the bromine handle without compromising the boron center, or allowing for purification on silica gel where the free acid would streak or decompose.
This guide details the mechanistic differences, stability profiles, and selection criteria for these two reagents.
Chemical & Physical Specifications
The following data consolidates physical properties essential for handling and storage.
| Feature | Free Boronic Acid | Pinacol Ester (Bpin) |
| Chemical Name | (2-Bromo-5-fluorophenyl)boronic acid | 2-(2-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 959996-48-6 | 942069-51-4 |
| Molecular Weight | 218.82 g/mol | 300.97 g/mol |
| Physical State | White to off-white powder | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DMSO, basic water.Insoluble in non-polar organics. | Soluble in DCM, EtOAc, THF, Hexanes.Insoluble in water. |
| Atom Economy | High (High active boron content) | Lower (Loss of pinacol byproduct) |
| Purification | Recrystallization only (sticks to silica). | Chromatography friendly (stable on silica).[1] |
| Stability | Prone to dehydration (boroxine) & protodeboronation. | High thermal and hydrolytic stability. |
Mechanistic Insight: Reactivity vs. Stability
The choice between the Acid and the Ester dictates the reaction kinetics and the side-reaction profile.
The Ortho-Bromo Effect (Protodeboronation)
The substituent at the 2-position (Bromine) significantly destabilizes the C–B bond.
-
Mechanism: In the Free Acid, the empty p-orbital of boron coordinates with water/base to form a boronate anion
. The ortho-Br exerts steric strain and inductive electron withdrawal, lowering the activation energy for ipso-protonation , leading to cleavage of the C–B bond (Protodeboronation). -
Ester Advantage: The Pinacol Ester is sterically bulkier and less Lewis acidic. It resists the formation of the reactive boronate species until explicitly activated by a strong base, effectively "masking" the boron against unwanted deboronation during storage or sequential coupling steps.
Transmetallation Kinetics
-
Free Acid: Fast. The hydroxyl groups are easily exchanged for the palladium-bound halide (or hydroxide) during the transmetallation step of the Suzuki cycle.
-
Pinacol Ester: Slow. The bulky pinacol ligand must usually be hydrolyzed in situ to the free acid (or a mixed boronate) before transmetallation can occur efficiently. This "slow-release" mechanism is advantageous for preventing catalyst poisoning but requires optimized hydration conditions (e.g., addition of water/base).
Visualization: Stability & Equilibrium
The following diagram illustrates the equilibrium between the Free Acid, its dehydrated Boroxine trimer, and the stable Pinacol Ester.
Caption: Equilibrium dynamics showing the susceptibility of the Free Acid to dehydration and irreversible protodeboronation, contrasted with the stability of the Pinacol Ester.
Strategic Workflows: Selecting the Right Reagent
The decision to use the Acid or Ester depends on which functional group (Br or B) you intend to react first.
Scenario A: Chemoselective Coupling of the Bromine (Preserving Boron)
Goal: React the Ar-Br with an external Boronic Acid (
-
Reagent: Use the Pinacol Ester.
-
Rationale: The Pinacol Ester is much less reactive toward transmetallation than the external Free Boronic Acid.
-
Protocol Logic:
-
The external
transmetallates rapidly with the Pd-Oxidative Addition complex formed at the C-Br bond. -
The internal Bpin remains intact because it requires hydrolysis to react, which is kinetically outcompeted by the free acid.
-
Result: A biaryl product with the Bpin handle preserved for a subsequent step.
-
Scenario B: Coupling the Boron (Suzuki Reaction)
Goal: React the Boron with an external Aryl Halide (
-
Reagent: Use the Free Acid (or hydrolyze Ester in situ).
-
Rationale: The ortho-Br creates steric hindrance. You need the most reactive boron species (the Acid) to drive transmetallation.
-
Protocol Logic:
-
If using the Ester, add a strong base (e.g.,
) and water to force hydrolysis. -
Use active phosphine ligands (e.g., SPhos or XPhos ) designed to facilitate transmetallation of hindered substrates.
-
Risk: Self-coupling (polymerization) is possible if the catalyst activates the internal Br of one molecule and the B of another. High dilution and slow addition of the boron reagent can mitigate this.
-
Decision Matrix Diagram
Caption: Decision matrix for selecting the optimal boron species based on the intended chemoselective transformation.
Experimental Protocols
Conversion of Acid to Pinacol Ester (Protection)
If the Free Acid is available but the Ester is required for purification or chemoselectivity:
-
Reagents: 2-Bromo-5-fluorophenylboronic acid (1.0 equiv), Pinacol (1.1 equiv),
(anhydrous, 2.0 equiv). -
Solvent: DCM or Et2O (0.2 M).
-
Procedure: Stir the mixture at Room Temperature (RT) for 12–24 hours. The
acts as a dehydrating agent to drive the equilibrium. -
Workup: Filter off the solids (
). Concentrate the filtrate. -
Purification: Pass through a short silica plug (Hexanes/EtOAc) if necessary. The Ester is stable on silica.
Standard Cross-Coupling Condition (Using Ester)
For coupling the Boron handle (Hydrolysis-dependent):
-
Substrate: Aryl Iodide (1.0 equiv), Boronic Ester (1.2 equiv).
-
Catalyst:
(5 mol%) or /SPhos. -
Base:
(3.0 equiv) or . -
Solvent: Dioxane/Water (4:1 ratio). Water is mandatory to hydrolyze the Bpin to the reactive acid species.
-
Temp: 80–100°C.
Storage and Handling Recommendations
-
2-Bromo-5-fluorophenylboronic Acid:
-
Storage: Store at 2–8°C under Argon. Hygroscopic.
-
Shelf Life: Limited. Tends to form boroxine anhydrides over time (variable stoichiometry), which can complicate molarity calculations.
-
QC: Check by NMR (
) to verify monomer content before use.
-
-
Pinacol Ester:
-
Storage: Room temperature or Fridge. Stable to air and moisture for extended periods.[1]
-
Shelf Life: Excellent (>1 year).
-
Handling: Can be weighed on an open bench. Preferred for compound libraries and automated synthesis.
-
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Sigma-Aldrich. Product Specification: 2-Bromo-5-fluorophenylboronic acid pinacol ester. (Note: General reference for physical data verification).
-
Chow, W. K., et al. (2010). Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling. Chemical Science, 1, 57-62.
Sources
A-Z Guide to 2-Bromo-5-fluorophenylboronic Acid Pinacol Ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-fluorophenylboronic acid pinacol ester is a key building block in modern synthetic chemistry, valued for its unique combination of functionalities that enable complex molecular architectures. As an organoboron compound, it is a cornerstone reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of both a bromine atom and a fluorine atom on the phenyl ring provides medicinal chemists and materials scientists with strategic advantages: the bromo group serves as a reliable handle for subsequent cross-coupling or other transformations, while the fluoro group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a target molecule. This guide provides an in-depth analysis of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its critical applications in the field of drug discovery and development.
Core Physicochemical Properties
The physical properties of 2-Bromo-5-fluorophenylboronic acid pinacol ester are fundamental to its handling, storage, and reactivity in synthetic protocols. While a definitive boiling point is not typically reported due to the compound's tendency to decompose at elevated temperatures, its melting point is a reliable indicator of purity.
| Property | Value | Source |
| CAS Number | 480424-78-4 | N/A |
| Molecular Formula | C₁₂H₁₅BBrFO₂ | [1] |
| Molecular Weight | 300.97 g/mol | [1] |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | 48-52 °C | N/A |
| Boiling Point | Not available (decomposes) | N/A |
Note: The melting point can vary slightly between batches and depending on the purity of the material.
Synthesis and Mechanistic Considerations
The preparation of arylboronic acid pinacol esters is a well-established transformation in organic synthesis. A common and reliable method involves the reaction of an arylboronic acid with pinacol. This esterification is typically driven by the removal of water, often accomplished by using a dehydrating agent like magnesium sulfate or by azeotropic distillation.[2]
The general procedure involves stirring the corresponding arylboronic acid with a slight excess of pinacol in an anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), in the presence of a drying agent.[2]
Detailed Synthesis Protocol
Objective: To synthesize 2-Bromo-5-fluorophenylboronic acid pinacol ester from 2-bromo-5-fluorophenylboronic acid.
Reagents:
-
2-Bromo-5-fluorophenylboronic acid
-
Pinacol (1.1 equivalents)
-
Anhydrous Magnesium Sulfate (MgSO₄) (1.5 equivalents)
-
Anhydrous Diethyl Ether (Et₂O)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromo-5-fluorophenylboronic acid.
-
Add anhydrous diethyl ether, followed by pinacol (1.1 eq.) and anhydrous magnesium sulfate (1.5 eq.).
-
Stir the resulting suspension vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the suspension to remove the magnesium sulfate and any unreacted starting material.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
For purification, the crude material can be recrystallized from a suitable solvent system (e.g., hexane) or purified by column chromatography on silica gel to afford the final product as a white to off-white solid.
Causality and Experimental Choices:
-
Inert Atmosphere: Boronic acids and esters can be sensitive to oxidation and moisture. Performing the reaction under an inert atmosphere prevents degradation and side reactions.
-
Anhydrous Conditions: The esterification is a condensation reaction that produces water. According to Le Châtelier's principle, removing water drives the equilibrium towards the product side. Anhydrous solvents and the addition of MgSO₄ as a dehydrating agent are crucial for achieving a high yield.[2]
-
Pinacol as Esterifying Agent: Pinacol is widely used because it forms a stable, five-membered cyclic boronate ester. This pinacol ester is generally more robust, less prone to dehydration or trimerization (forming boroxines), and easier to handle and purify compared to the free boronic acid.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-5-fluorophenylboronic acid pinacol ester.
Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of 2-bromo-5-fluorophenylboronic acid pinacol ester is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[4]
In a typical Suzuki coupling, the boronic ester (the nucleophile) reacts with an organohalide (the electrophile) in the presence of a palladium catalyst and a base. The 2-bromo-5-fluorophenyl moiety can be introduced into a wide array of molecules, serving as a versatile scaffold for further elaboration.[5] The bromine atom on the product can then be used in a subsequent, orthogonal cross-coupling reaction, allowing for the sequential and controlled construction of complex biaryl or heteroaryl systems.[6][7]
Illustrative Reaction Scheme:
An aryl halide (Ar-X) is coupled with 2-bromo-5-fluorophenylboronic acid pinacol ester.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling catalytic cycle.
Trustworthiness and Self-Validation: The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. A self-validating system would involve:
-
Catalyst Screening: For challenging couplings, screening a panel of palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands can identify the optimal system.
-
Base and Solvent Optimization: The base (e.g., K₂CO₃, Cs₂CO₃) is critical for the transmetalation step.[3] The choice of solvent (e.g., dioxane, toluene, DMF) affects solubility and reaction temperature. A matrix of conditions should be tested to maximize yield.
-
Purity of Reagents: The boronic ester must be pure. Impurities, particularly the corresponding boronic acid, can affect reactivity and lead to side products.
Safety and Handling
As with all chemical reagents, proper handling of 2-bromo-5-fluorophenylboronic acid pinacol ester is essential.
-
General Precautions: Handle in a well-ventilated area or a fume hood.[8][9] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[8]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[9][11]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]
While the toxicological properties have not been fully investigated, it may cause eye, skin, and respiratory tract irritation.[8]
Conclusion
2-Bromo-5-fluorophenylboronic acid pinacol ester stands out as a highly valuable and versatile reagent for researchers in organic synthesis and drug development. Its stable pinacol ester form facilitates easy handling and purification, while its dual functional handles—a bromine atom for sequential coupling and a fluorine atom for modulating molecular properties—provide a powerful platform for the synthesis of novel compounds. A thorough understanding of its properties, synthetic routes, and reactivity is key to leveraging its full potential in the creation of complex and high-value molecules.
References
-
BuyersGuideChem. 5-(Bromomethyl)-2-fluorophenylboronic acid pinacol ester | C13H17BBrFO2. Available at: [Link]
-
Organic Syntheses. Isobutylboronic acid pinacol ester. Available at: [Link]
-
Boron Molecular. 2-Fluorophenylboronic acid, pinacol ester. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information - General Procedure A: Synthesis of Arylboronic Acid Pinacol Esters. Available at: [Link]
-
Dunsford, J. J., et al. (2018). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PNAS. Available at: [Link]
-
A B Enterprises. Boronic acids and Pinacol Esters. Available at: [Link]
-
Steib, A. K., & Knochel, P. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Dhudshia, B. (2007). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available at: [Link]
-
Drążyk, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
Apperley, V. L., et al. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Rivera-Chávez, M. G., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
CRO Splendid Lab Pvt. Ltd. 4-Bromo-2-fluoro-5-methoxyphenylboronic Acid Pinacol Ester. Available at: [Link]
-
A B Enterprises. 5-Bromo-2-Pyridineboronic Acid Pinacol Ester. Available at: [Link]
-
HDH Pharma Inc. 2-Bromo-3-methylpyridine-5-boronic acid, pinacol ester, min 96%. Available at: [Link]
-
American Elements. Product Datasheet - 4-Amino-3-Fluorobenzeneboronic Acid Pinacol Ester. Available at: [Link]
Sources
- 1. 5-Bromo-2-fluorophenylboronic acid pinacol ester | CAS 942069-51-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derthon.com [derthon.com]
- 9. staging.keyorganics.net [staging.keyorganics.net]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Strategies for 2-Bromo-5-fluorophenylboronic Acid Pinacol Ester
Executive Summary & Strategic Analysis
2-Bromo-5-fluorophenylboronic acid pinacol ester (CAS: 866679-87-4) represents a unique class of "Janus" building blocks in medicinal chemistry. Possessing both a nucleophilic moiety (boronic ester) and an electrophilic moiety (bromide) on the same arene ring, it is theoretically an AB-type monomer capable of uncontrolled self-polymerization.
However, for drug discovery applications, the goal is rarely polymerization. Instead, researchers require chemoselective coupling : reacting one site while preserving the other for subsequent diversification.[1]
The "Ortho-Effect" Advantage
The critical structural feature of this molecule is the steric hindrance provided by the pinacol ester group located ortho to the bromide.
-
Kinetic Safety Valve: The bulky pinacol group significantly retards the rate of transmetallation at the boron center compared to unhindered external boronic acids.
-
Electronic Activation: The fluorine atom at the C5 position (para to the bromide) withdraws electron density, activating the C-Br bond for oxidative addition.
Therefore, the default reactivity preference for this substrate is as an ELECTROPHILE (reacting at the Br), preserving the BPin.
Critical Reaction Parameters
To achieve high fidelity in coupling, the following parameters must be controlled to prevent the "Fail State" (Oligomerization/Polymerization).
| Parameter | Recommendation | Mechanistic Rationale |
| Catalyst Ligand | dppf or PPh3 (for Br coupling) | Bidentate ligands like dppf have a large bite angle, favoring reductive elimination of the cross-product over the sterically crowded self-coupling. |
| Base Selection | Na2CO3 or K3PO4 | Mild bases activate external boronic acids sufficient for transmetallation but are often slow to activate the sterically hindered internal pinacol ester. |
| Solvent System | Dioxane/H2O (4:1) | Aqueous systems are required for base solubility, but excessive water can promote protodeboronation (loss of BPin), especially in fluorinated rings. |
| Stoichiometry | 1.0 : 1.1 (Substrate : Partner) | Strict stoichiometry prevents the substrate from "finding" itself once the external partner is consumed. |
Decision Logic & Workflow
The following flowchart illustrates the decision-making process for selecting the correct protocol based on the desired bond formation.
Figure 1: Chemoselective coupling workflow. The green path (Protocol A) is kinetically favored due to the steric shielding of the internal BPin.
Experimental Protocols
Protocol A: Chemoselective Coupling of the Bromide (Preserving BPin)
Use this protocol to attach an external aryl group to the 2-position, keeping the BPin for a later step.
Mechanism: The external boronic acid (R-B(OH)2) undergoes transmetallation significantly faster than the sterically hindered internal pinacol ester.
Reagents:
-
Substrate: 2-Bromo-5-fluorophenylboronic acid pinacol ester (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2[2]·CH2Cl2 (3-5 mol%)
-
Base: Na2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the Substrate (1.0 equiv), External Aryl Boronic Acid (1.1 equiv), and Na2CO3 (2.0 equiv).
-
Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 10 minutes. Note: Oxygen promotes homocoupling of the external boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl2[2]·CH2Cl2 (0.05 equiv) quickly under inert atmosphere. Cap the vial immediately.
-
Reaction: Heat the block to 80°C for 4–12 hours. Monitor by HPLC/LC-MS.
-
Checkpoint: Look for the consumption of the bromide. If the BPin starts hydrolyzing (appearing as boronic acid on LCMS), lower temp to 60°C.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.
-
Purification: Flash chromatography. Caution: BPin esters can streak on silica. Add 1% TEA to the eluent if necessary.
Protocol B: Chemoselective Coupling of the BPin (Preserving Bromide)
Use this protocol to attach the ring to an external scaffold via the Boron, keeping the Br for later.
Mechanism: This relies on the Rate of Oxidative Addition . You must use an external Aryl Iodide (Ar-I). The catalyst will insert into the external C-I bond much faster than the internal sterically hindered/fluorinated C-Br bond.
Reagents:
-
Substrate: 2-Bromo-5-fluorophenylboronic acid pinacol ester (1.1 equiv)
-
Coupling Partner: Aryl Iodide (1.0 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Cs2CO3 (2.0 equiv) - Stronger base needed to activate the hindered BPin.
-
Solvent: DME / Water (5:1)
Step-by-Step Procedure:
-
Setup: Combine Aryl Iodide (1.0 equiv) and Substrate (1.1 equiv) in a vial.
-
Solvent: Add DME (degassed).
-
Activation: Add aqueous Cs2CO3 (2.0 equiv).
-
Catalyst: Add Pd(PPh3)4.
-
Reaction: Heat to 70°C .
-
Critical Control: Do not overheat. If the temperature is too high (>90°C), the internal Bromide will begin to react, leading to polymerization.
-
-
Monitoring: Stop the reaction immediately upon consumption of the Aryl Iodide.
Troubleshooting & "Self-Validating" Checks
A robust protocol includes signs of failure. Use this table to diagnose issues during the reaction.
| Observation | Diagnosis | Corrective Action |
| Black Precipitate (Early) | Catalyst decomposition ("Pd black"). | Ligand is insufficient to stabilize Pd. Switch to SPhos or XPhos (Buchwald precatalysts). |
| Product mass + H (M+1) | Protodeboronation . The BPin fell off and was replaced by Hydrogen. | Common in fluoro-aromatics. Reduce water content (use anhydrous THF with powdered K3PO4) or lower temperature. |
| Oligomers (Repeating Mass Units) | Self-Coupling (Polymerization) . | The system is reacting with itself. Ensure the external partner is in excess. For Protocol B, ensure the partner is an Iodide, not a Bromide. |
| No Reaction (Protocol A) | Hindered BPin is inhibiting the cycle. | The internal BPin might be coordinating to Pd. Increase catalyst loading to 10% or switch to Pd(dtbpf)Cl2. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.[1]
-
Santa Cruz Biotechnology. (n.d.). 5-Bromo-2-fluorophenylboronic acid pinacol ester Product Data. SCBT. (Note: Cited for physicochemical property verification of the isomer class).
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
Application Note: Solvent Engineering for Suzuki-Miyaura Coupling of 2-Bromo-5-fluorophenylboronic Acid Pinacol Ester
This Application Note is designed for researchers and process chemists utilizing 2-Bromo-5-fluorophenylboronic acid pinacol ester (CAS: 860633-28-5) . This bifunctional reagent presents unique challenges due to the presence of both an electrophilic site (C-Br) and a nucleophilic site (C-BPin) on the same aromatic ring, positioned ortho to each other.
Executive Summary & Strategic Analysis
2-Bromo-5-fluorophenylboronic acid pinacol ester is a high-value "linchpin" scaffold used to synthesize non-symmetrical polyfluorinated biaryls. Its utility lies in its orthogonal reactivity :
-
The Pinacol Boronate (BPin): Acts as the nucleophile in standard Suzuki couplings.
-
The Bromide (Br): Acts as the electrophile in subsequent couplings (or vice versa).
The Core Challenge: Under non-optimized conditions, this reagent is prone to oligomerization (head-to-tail self-coupling) and protodeboronation (loss of the boron moiety). The ortho-bromo substituent sterically hinders transmetallation while electronically accelerating hydrolytic cleavage of the C-B bond.
Solvent Selection Directive: The choice of solvent is not merely about solubility; it dictates the chemoselectivity ratio and the catalyst lifespan . This guide provides protocols to decouple these reactivity modes.
Solvent Selection Matrix
The following matrix correlates solvent properties with specific experimental goals.
| Solvent System | Role | Recommended For | Risk Factor |
| 1,4-Dioxane / H₂O (4:1) | Standard | General coupling with Aryl Iodides/Bromides. Balances solubility of organic substrate and inorganic base. | Moderate risk of protodeboronation at high T (>90°C). |
| THF (Anhydrous) | Chemoselective | Coupling the Bromide site while preserving the BPin. Requires specialized bases (e.g., CsF). | Low boiling point limits reaction rate for sterically hindered partners. |
| Toluene / H₂O (10:1) | Protective | Biphasic system reduces contact between BPin and base/water, suppressing hydrolysis. | Requires Phase Transfer Catalyst (e.g., TBAB) or specific ligands (SPhos). |
| DMF or DMAc | High-Energy | Coupling with unreactive Aryl Chlorides. High T promotes difficult oxidative additions. | High boiling point makes workup difficult; promotes Pd black formation. |
| Ethanol / Toluene | Contraindicated | NOT RECOMMENDED . Protic solvents accelerate protodeboronation of ortho-halo boronates. | High rate of C-B bond cleavage (Protodeboronation). |
Mechanistic Pathway & Logic
The following diagram illustrates the divergent pathways controlled by solvent and partner reactivity.
Figure 1: Divergent reaction pathways. Path A and B are controlled by partner reactivity and solvent choice. Path C is the failure mode (oligomerization).
Detailed Experimental Protocols
Protocol A: Chemoselective Coupling of the BPin Moiety
Objective: React the boronate ester with an external Aryl Iodide (Ar-I) while leaving the internal Bromine (Br) intact for future steps. Logic: Aryl Iodides undergo oxidative addition to Pd(0) faster than the internal Aryl Bromide. A mixed aqueous solvent ensures rapid transmetallation of the BPin.
Reagents:
-
Substrate: 2-Bromo-5-fluorophenylboronic acid pinacol ester (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.1 equiv)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Procedure:
-
Setup: Charge a reaction vial with the boronate ester (1.0 eq), Aryl Iodide (1.1 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (3 mol%).
-
Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and Water (4:1 ratio). Concentration should be 0.1 M - 0.2 M.
-
Reaction: Heat to 60°C (Do not exceed 80°C to prevent activation of the C-Br bond). Stir for 4–16 hours.
-
Validation: Monitor by HPLC/LC-MS. Look for the consumption of Ar-I.
-
Success Indicator: Formation of Biaryl-Br.[3]
-
Failure Mode: If Biaryl-Biaryl dimers appear, lower temperature to 45°C.
-
Protocol B: Chemoselective Coupling of the Bromide Moiety
Objective: React the Bromide with an external Boronic Acid (Ar-B(OH)₂) while preserving the internal BPin. Logic: This "Reverse Suzuki" requires the external boronic acid to be more nucleophilic than the internal BPin. Using anhydrous conditions prevents the hydrolysis of the internal Pinacol ester (which is slow to react without water) while the external Boronic Acid (already hydrolyzed/active) reacts.
Reagents:
-
Substrate: 2-Bromo-5-fluorophenylboronic acid pinacol ester (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)[4]
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃/SPhos
-
Base: CsF (3.0 equiv) or K₃PO₄ (anhydrous)
-
Solvent: Anhydrous THF or DMF
Procedure:
-
Setup: Charge the vial with the Substrate (1.0 eq), Aryl Boronic Acid (1.2 eq), Base (CsF, 3.0 eq), and Catalyst.
-
Inerting: Rigorous purging with Argon (Oxygen promotes homocoupling).
-
Solvation: Add Anhydrous THF (or DMF).
-
Reaction: Heat to 70–80°C .
-
Note: Pinacol esters react very slowly under anhydrous conditions compared to free boronic acids. This kinetic difference enables the selectivity.
-
-
Workup: Quench with water after cooling to room temperature to avoid hydrolyzing the product's BPin group.
Troubleshooting & Optimization
Issue: Protodeboronation (Loss of BPin)
-
Symptom: LC-MS shows formation of 1-Bromo-4-fluorobenzene (mass = M - BPin + H).
-
Cause: The ortho-bromo substituent destabilizes the C-B bond, making it susceptible to base-catalyzed hydrolysis.
-
Solution:
-
Switch solvent to Toluene/Water (10:1) . The biphasic nature protects the boronate.
-
Use a milder base: K₃PO₄ instead of Carbonates.
-
Reduce water content to the stoichiometric minimum required for the coupling partner.
-
Issue: Homocoupling (Oligomerization)
-
Symptom: Formation of complex mixtures/polymers.
-
Cause: The catalyst is activating both the internal Br and the internal BPin of the same molecule type.
-
Solution:
-
Slow Addition: Add the bifunctional reagent slowly to the mixture containing the catalyst and the monofunctional partner.
-
Partner Excess: Increase the equivalents of the monofunctional coupling partner (1.5 eq).
-
References
-
Mechanism of Suzuki Coupling & Boronate Stability
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Protodeboronation of Ortho-Substituted Boronates
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.
-
Chemoselective Cross-Coupling Strategies
- Miyaura, N. (2002). Cross-coupling reactions: A practical guide. Topics in Current Chemistry, 219, 11-59.
-
Anhydrous Suzuki Conditions (CsF Protocol)
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Hindered 2-Substituted Arylboronic Esters
Ticket Status: OPEN Priority: HIGH (Critical Path for Lead Optimization) Assigned Specialist: Senior Application Scientist, Catalysis Group
Introduction: The "Ortho Effect" Bottleneck
Welcome to the Advanced Catalysis Support Center. You are likely here because your Suzuki-Miyaura coupling failed. The reaction likely turned black (palladium black precipitation), or you isolated the protodeboronated side product (Ar-H) instead of the biaryl.
The Diagnosis: Coupling 2-substituted (ortho-substituted) arylboronic esters is notoriously difficult due to a kinetic bottleneck at the transmetalation step . The steric bulk at the ortho-position prevents the boronate from effectively approaching the palladium center. Meanwhile, the base required to activate the boron simultaneously promotes protodeboronation (hydrodeboronation), destroying your starting material before it can couple.
This guide provides the "patches" required to bypass this steric lock and suppress the side reactions.
Module 1: Diagnostic & Mechanism (Root Cause Analysis)
To fix the yield, you must understand the competition between the productive cycle and the destructive side pathway.
The "Death Valley" of Transmetalation
In hindered systems, Transmetalation becomes the Rate-Determining Step (RDS). If this step is too slow, the active boronate species accumulates and decomposes via protodeboronation.
Figure 1: The Kinetic Bottleneck. The dashed line represents the hindered transmetalation step. If this path is blocked by sterics, the boronate diverts to the protodeboronation sink.
Module 2: Hardware Upgrade (Catalyst & Ligand Selection)
Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are insufficient for 2-substituted esters. You require a Buchwald Dialkylbiaryl Phosphine system.
Why Buchwald Ligands?
These ligands (SPhos, XPhos) are electron-rich (facilitating oxidative addition) and bulky. Counter-intuitively, their bulk helps:
-
Monoligated Species: They form highly active L-Pd(0) species (1:1 ratio) rather than inactive L2-Pd(0).
-
Secondary Interactions: The lower ring of the biaryl system interacts with the Pd center, stabilizing the intermediate while creating a specific geometry that allows the entry of hindered boronates.
Recommended "Hardware"
| Component | Recommendation | Technical Rationale |
| Ligand | SPhos or XPhos | SPhos is the gold standard for 2,6-disubstituted systems due to its methoxy groups providing stability. XPhos is superior for aryl chlorides. |
| Precatalyst | Pd-G3 / Pd-G4 | Avoid Pd₂(dba)₃ . G3/G4 precatalysts (e.g., XPhos Pd G4) activate rapidly at low temperatures, ensuring a defined 1:1 Pd:L ratio without inhibiting dba ligands [1]. |
| Boron Source | Pinacol Ester + Water | Pinacol esters are stable but must be hydrolyzed to the acid in situ to transmetalate efficiently. Water is mandatory. |
Module 3: Environment Optimization (Base & Solvent)
The reaction environment must balance activation (turning the ester into a boronate) vs. decomposition (stripping the boron off).
The Base: K₃PO₄ (The "Goldilocks" Choice)
-
Avoid: Na₂CO₃ (often too weak/slow for hindered) or NaOH (too aggressive, causes deboronation).
-
Use: K₃PO₄ (Potassium Phosphate Tribasic) . It provides high concentration of active species without being as corrosive as hydroxides.
-
Tip: If K₃PO₄ fails, try Ba(OH)₂ or TlOH (thallium is toxic but effective for extreme sterics due to the "thallium effect" accelerating transmetalation).
The Solvent: The Hydrolysis Requirement
You cannot couple a pinacol ester in anhydrous conditions efficiently. The ester must hydrolyze to the boronic acid or a hydroxy-boronate species to react [2].
-
Standard: 1,4-Dioxane / Water (4:1 ratio).[1]
-
Alternative: Toluene / Water (10:1) – better if your substrate is highly lipophilic.
Module 4: Standard Operating Procedure (SOP)
Protocol: High-Yield Coupling of 2-Substituted Boronic Esters Based on Barder & Buchwald [3] and Kinzel et al. [1].
Reagents:
-
Aryl Halide (1.0 equiv)
-
2-Substituted Arylboronic Ester (1.2 – 1.5 equiv)
-
SPhos Pd G3 or XPhos Pd G3 (2 – 5 mol%)
-
K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)[1]
Workflow:
-
Charge Solids: Add Aryl Halide, Boronic Ester, Precatalyst, and Base to a vial equipped with a stir bar.
-
Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen kills the active L-Pd(0) species).
-
Add Solvent: Add the sparged Dioxane/Water mixture via syringe.
-
Heat: Place in a pre-heated block at 80°C .
-
Note: Do not overshoot to 110°C immediately. Higher temps favor deboronation.
-
-
Monitor: Check HPLC/LCMS at 1 hour. If conversion is <50%, add another 1 mol% catalyst.
Troubleshooting Guide (FAQ)
Scenario A: "I see only starting material (Aryl Halide) remaining."
-
Diagnosis: Catalyst death or failure to activate.
-
Fix 1 (Oxygen Leak): The active Pd(0)-L species is air-sensitive. Ensure your inert gas line is pure.
-
Fix 2 (Precatalyst): If using Pd(OAc)₂ + Ligand, switch to Pd-G3/G4 precatalysts. In situ generation is unreliable for hindered substrates.
Scenario B: "My Boronic Ester is gone, but I have no product (only Ar-H)."
-
Diagnosis: Protodeboronation is faster than Transmetalation.
-
Fix 1 (Slow Addition): Add the base slowly (syringe pump) to keep the pH lower, or add the boronate in portions.
-
Fix 2 (Anhydrous + Promoter): Switch to anhydrous conditions and use Ag₂O (Silver Oxide) as a promoter. This activates the boron via a different mechanism that doesn't require high pH.
Scenario C: "The reaction stalls at 60% conversion."
-
Diagnosis: Catalyst poisoning or Boronate depletion.
-
Fix: Add 0.5 equiv more Boronic Ester. The ester often degrades faster than the halide reacts.
Decision Tree: Optimization Logic
Use this flow to determine your next experiment.
Figure 2: Troubleshooting Logic Flow.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles. Journal of the American Chemical Society. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Barder, T. E., & Buchwald, S. L. (2007). Improved Catalysts for the Suzuki-Miyaura Coupling of Hindered Substrates. Journal of the American Chemical Society. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition. Link
Sources
Technical Support Center: Troubleshooting Homocoupling with 2-Bromo-5-fluorophenylboronic acid pinacol ester
Welcome to the technical support center for researchers utilizing 2-Bromo-5-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the common side reaction of homocoupling. Our goal is to equip you with the knowledge to diagnose, mitigate, and ultimately minimize the formation of the undesired biphenyl byproduct, thereby improving the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki-Miyaura reaction with 2-Bromo-5-fluorophenylboronic acid pinacol ester?
A1: Homocoupling is a side reaction where two molecules of your boronic ester starting material, 2-Bromo-5-fluorophenylboronic acid pinacol ester, react with each other to form a symmetrical biaryl byproduct (in this case, 2,2'-dibromo-5,5'-difluorobiphenyl). This occurs in competition with the desired cross-coupling reaction with your aryl halide or triflate partner. The formation of this byproduct consumes your starting material and palladium catalyst, leading to reduced yields of your target molecule and complicating purification.
Q2: What are the primary causes of homocoupling in my reaction?
A2: The homocoupling of arylboronic acids and their esters is primarily promoted by the presence of oxygen and can be influenced by several factors within your reaction setup. If the reaction mixture contains Pd(II) species, which can arise from an incompletely reduced Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by residual oxygen, it can lead to the homocoupling of two boronic acid molecules.[1][2] Higher oxygen levels have been shown to increase the incidence of homocoupling.[1][2] Other contributing factors can include the choice of base, solvent, and the specific palladium catalyst and ligands used.
Q3: How can I detect and quantify the homocoupling byproduct in my reaction mixture?
A3: The homocoupling byproduct can be detected and quantified using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the symmetrical biphenyl byproduct, which will have a distinct set of signals compared to your starting materials and desired product.[3][4] Mass spectrometry (MS) , particularly LC-MS, can also be used to identify the byproduct by its specific mass-to-charge ratio.[5][6][7][8] For quantification, you can use an internal standard in your NMR analysis or create a calibration curve for your LC-MS analysis.
Troubleshooting Guide: Minimizing Homocoupling
This section provides a systematic approach to troubleshooting and minimizing the formation of the homocoupling byproduct.
Issue 1: Significant amount of homocoupling byproduct observed by TLC, NMR, or LC-MS.
This is a common challenge and often points to issues with the reaction conditions, particularly the exclusion of oxygen.
Root Cause Analysis and Solutions:
-
Oxygen Contamination: The most frequent culprit is the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that promotes homocoupling.[1][2]
-
Solution: Implement rigorous deoxygenation of your reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through your solvent for an extended period (e.g., 15-30 minutes) before adding the catalyst.[9] Assembling the reaction under a positive pressure of an inert gas is also crucial. For best results, use a standard Schlenk line technique.
-
-
Incomplete Precatalyst Reduction: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leaving residual Pd(II) to catalyze homocoupling.
-
Solution: Consider adding a small amount of a reducing agent, such as potassium formate, to your reaction mixture before adding the palladium catalyst to ensure complete reduction to Pd(0).[10] Alternatively, using a pre-formed Pd(0) catalyst, like Pd(PPh₃)₄, can circumvent this issue, although these catalysts can be more sensitive to air.
-
-
Base Selection: The choice and strength of the base can influence the rate of competing side reactions.
-
Solution: While a base is necessary to activate the boronic ester for transmetalation, an overly strong or highly soluble base might promote side reactions. If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃ or Cs₂CO₃.[11]
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and the prevalence of side reactions.
-
Solution: While polar aprotic solvents like DMF and acetonitrile are common, they can sometimes favor side reactions. Experiment with less polar solvents like dioxane or toluene, often in the presence of a small amount of water, which can facilitate the Suzuki-Miyaura coupling.[1]
-
Logical Flow for Troubleshooting Homocoupling
Caption: A stepwise approach to troubleshooting homocoupling side reactions.
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling with 2-Bromo-5-fluorophenylboronic acid pinacol ester
This protocol provides a general starting point for the cross-coupling reaction. Optimization of catalyst, ligand, base, and solvent may be necessary for your specific aryl halide partner.
Materials:
-
2-Bromo-5-fluorophenylboronic acid pinacol ester
-
Aryl halide or triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the round-bottom flask, add the 2-Bromo-5-fluorophenylboronic acid pinacol ester (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[12][13][14][15][16][17]
Protocol 2: Control Experiment to Quantify Homocoupling
This experiment is designed to quantify the amount of homocoupling byproduct formed under your standard reaction conditions.
Procedure:
-
Set up the Suzuki-Miyaura reaction as described in Protocol 1.
-
Before starting the reaction (at time = 0), carefully weigh and add a known amount of an internal standard to the reaction flask. The internal standard should be a stable compound that does not react under the reaction conditions and has a distinct signal in the ¹H NMR spectrum that does not overlap with other components (e.g., 1,3,5-trimethoxybenzene).
-
Run the reaction for the intended duration.
-
After workup and before purification, take a representative sample of the crude product and dissolve it in a deuterated solvent for NMR analysis.
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signal of the internal standard and a characteristic signal of the homocoupling byproduct.
-
The molar ratio of the homocoupling byproduct to the internal standard can be calculated from the ratio of their integrals, corrected for the number of protons giving rise to each signal. From this, you can determine the yield of the homocoupling byproduct.
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following table summarizes the expected qualitative impact of various reaction parameters on the formation of the homocoupling byproduct. This can guide your optimization efforts.
| Parameter | Condition A | Expected Homocoupling (A) | Condition B | Expected Homocoupling (B) |
| Atmosphere | Aerobic (Air) | High | Inert (Argon/Nitrogen) | Low |
| Catalyst | Pd(OAc)₂ (Pd(II)) | Moderate to High | Pd(PPh₃)₄ (Pd(0)) | Low to Moderate |
| Base | NaOH | Moderate | K₂CO₃ | Low to Moderate |
| Solvent | DMF | Potentially Higher | Dioxane/H₂O | Potentially Lower |
Purification Strategies for Removing Homocoupling Byproducts
Should the formation of the homocoupling byproduct be unavoidable, the following purification techniques can be employed for its removal.
Flash Column Chromatography
The homocoupling byproduct, being more nonpolar than the desired cross-coupled product (which often contains more polar functional groups from the coupling partner), can typically be separated by silica gel chromatography.[12][13][16]
-
General Eluent System: Start with a nonpolar solvent system, such as a mixture of hexanes and ethyl acetate, and gradually increase the polarity. The homocoupling byproduct is expected to elute first.
Recrystallization
If both the desired product and the homocoupling byproduct are solids, recrystallization can be an effective purification method, provided there is a sufficient difference in their solubilities in a particular solvent system.[18][19][20][21][22]
-
Solvent Screening: The key is to find a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the homocoupling byproduct remains soluble upon cooling.
Mechanistic Insight: The Role of Palladium Species
Caption: Competing catalytic cycles in Suzuki-Miyaura coupling leading to the desired product and the homocoupling byproduct.
This diagram illustrates how the desired Suzuki-Miyaura cycle relies on the Pd(0)/Pd(II) catalytic couple. However, the presence of Pd(II) species, either from the precatalyst or from the oxidation of Pd(0) by oxygen, can initiate a competing pathway where two molecules of the boronic ester undergo transmetalation followed by reductive elimination to yield the homocoupling byproduct.[1][2]
References
-
Aliprantis, A. O., & Canary, J. W. (n.d.). Observation of Catalytic Intermediates in the Suzuki Reaction by Electrospray Mass Spectrometry. Journal of the American Chemical Society. Retrieved from [Link]
-
Ho, C. C., et al. (2018). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Organometallics, 37(22), 4297-4308. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
PubMed. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Retrieved from [Link]
-
PubMed Central. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Zakarian Group. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]
-
ChemRxiv. (n.d.). 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling.... Retrieved from [Link]
-
PubMed Central. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted.... Retrieved from [Link]
-
EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF. Retrieved from [Link]
-
Organic Letters. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. Retrieved from [Link]
Sources
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- 5. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 2-Bromo-5-fluorophenylboronic acid Pinacol Ester
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals facing challenges with the purification of 2-Bromo-5-fluorophenylboronic acid pinacol ester. Boronic acid pinacol esters are invaluable intermediates in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their purification is often non-trivial due to their inherent sensitivity to hydrolysis. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to enable you to achieve high purity and yield in your experiments.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower effective troubleshooting.
Question 1: My compound is streaking badly on my silica gel column, and the yield is very low. What is causing this and how can I prevent it?
Answer: This is the most common issue encountered when purifying boronic esters and is almost certainly caused by on-column hydrolysis.
-
The Cause (Expertise & Experience): Standard silica gel is inherently acidic (pKa ≈ 4.5) and contains surface silanol groups (Si-OH) and adsorbed water. The Lewis acidic boron atom of the pinacol ester coordinates to these surface groups, catalyzing the hydrolysis of the ester back to the free 2-Bromo-5-fluorophenylboronic acid. This newly formed boronic acid is significantly more polar than the starting ester, causing it to adhere strongly to the silica, resulting in severe streaking, poor separation, and material loss.[1][2] The pinacol byproduct also complicates the separation.
-
The Solutions (Trustworthiness):
-
Neutralize the Silica Gel: The most effective and widely used solution is to deactivate the acidic sites on the silica. This is achieved by preparing a slurry of the silica gel in your starting eluent containing a small amount of a non-nucleophilic base, typically 1-2% triethylamine (NEt₃). The triethylamine neutralizes the acidic silanol groups, preventing them from catalyzing hydrolysis.
-
Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase. Neutral alumina can be an effective alternative for chromatography of sensitive boronic esters.[3]
-
Impregnate Silica with Boric Acid: A less common but effective technique involves impregnating the silica gel with boric acid. This method works by reducing the Lewis basicity of the silica surface, which in turn minimizes the over-adsorption of the boronic ester.[4]
-
Work Quickly and Anhydrously: Always use anhydrous solvents for your eluent and ensure your crude sample is dry. Run the column promptly after loading to minimize the contact time between the ester and the stationary phase.
-
Question 2: I'm attempting to recrystallize my crude product, but it either oils out or the purity doesn't improve. What should I do?
Answer: Recrystallization failures for this compound often stem from improper solvent selection or the presence of persistent, oily impurities.
-
The Cause (Expertise & Experience): 2-Bromo-5-fluorophenylboronic acid pinacol ester is a crystalline solid, but its solubility profile can be challenging. If the chosen solvent is too good (product is too soluble) or too poor (product is insoluble), crystallization will not occur. Furthermore, the presence of structurally similar, non-crystalline impurities can inhibit lattice formation, causing the product to "oil out."
-
The Solutions (Trustworthiness):
-
Systematic Solvent Screening: The key to successful recrystallization is finding a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system is often ideal.
-
Step 1: Dissolve a small amount of the crude material in a minimal volume of a "good" solvent in which it is highly soluble (e.g., Ethyl Acetate, Dichloromethane, Diethyl Ether).[3][5]
-
Step 2: While the solution is warm, slowly add a "poor" or "anti-solvent" in which the product is insoluble (e.g., Hexane, Pentane) dropwise until persistent cloudiness is observed.
-
Step 3: Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath or freezer.
-
-
Pre-Purification by Trituration: If oily impurities are preventing crystallization, perform a trituration first. Add a non-polar solvent like hexane to your crude solid and stir or sonicate the mixture vigorously. The desired product should remain a solid while the oily impurities dissolve in the hexane. Decant the solvent and repeat if necessary before attempting recrystallization.[3]
-
Purification Strategy Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude mixture.
Caption: Decision tree for purification method selection.
Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems for flash chromatography of this compound?
A: The optimal eluent provides a retention factor (Rf) of ~0.25-0.35 on a TLC plate. For 2-Bromo-5-fluorophenylboronic acid pinacol ester, non-polar solvent systems are typically effective. Start with the systems in the table below and adjust ratios as needed.
| Solvent System (v/v) | Typical Starting Ratio | Notes |
| Hexane / Ethyl Acetate | 95:5 to 90:10 | The most common and reliable system. Increase ethyl acetate polarity to decrease Rf.[6] |
| Hexane / Dichloromethane | 50:50 to 20:80 | Good for separating very non-polar impurities. |
| Hexane / Diethyl Ether | 98:2 to 95:5 | Diethyl ether can sometimes provide different selectivity than ethyl acetate. |
Q2: How can I be sure my purified material is the pinacol ester and not the hydrolyzed boronic acid?
A: ¹H NMR spectroscopy is the most definitive method. The pinacol ester has a sharp, characteristic singlet integrating to 12 protons for the four equivalent methyl groups, typically appearing around δ 1.3-1.4 ppm . The corresponding boronic acid will lack this signal and instead show a broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.
Q3: Is this compound stable to air and moisture after purification? How should it be stored?
A: While the pinacol ester is significantly more stable than the free boronic acid, it is still susceptible to slow hydrolysis over time, especially in the presence of moisture.[5][7][8] For long-term storage, it is best practice to keep the purified solid in a sealed vial under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C).
Q4: Can I use reversed-phase HPLC for purification or analysis?
A: Reversed-phase HPLC can be challenging for boronic esters. The aqueous mobile phases used in RP-HPLC can cause on-column hydrolysis, leading to peak broadening, tailing, or the appearance of multiple peaks corresponding to the ester and the resulting acid.[9] If RP-HPLC must be used for analysis, it is critical to develop a method that minimizes this artifact, for instance by using columns with low residual silanol activity and avoiding pH modifiers in the mobile phase.[9]
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Neutralized Silica Gel
This protocol describes a robust method for purifying gram-scale quantities of the crude product.
-
Prepare the Neutralized Silica:
-
In a fume hood, measure the required amount of silica gel (typically 50-100 g per 1 g of crude material) into a beaker.
-
Add the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) to form a slurry.
-
Add triethylamine to the slurry to a final concentration of 1% (v/v) of the total solvent volume. Stir gently for 5-10 minutes.
-
-
Pack the Column:
-
Pour the neutralized silica slurry into the chromatography column.
-
Use gentle air pressure or a pump to pack the bed firmly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Load the Sample:
-
Dissolve the crude 2-Bromo-5-fluorophenylboronic acid pinacol ester in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elute and Collect:
-
Begin eluting with the starting solvent system, applying pressure to achieve a steady flow rate.
-
Collect fractions in test tubes and monitor the elution progress by TLC.
-
Combine the fractions containing the pure product, as identified by TLC.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Obtain the final mass and characterize the product by NMR to confirm purity.
-
Mechanism: Silica-Catalyzed Hydrolysis
The diagram below illustrates the proposed mechanism by which acidic silanol groups on the silica surface facilitate the unwanted hydrolysis of the boronic ester.
Caption: Simplified mechanism of boronic ester hydrolysis on silica gel.
References
-
Li, W., et al. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Ye, Y., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Retrieved February 13, 2026, from [Link]
-
Royal Society of Chemistry. (2015). Supporting Information 22-01-15. RSC. Retrieved February 13, 2026, from [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH Public Access. Retrieved February 13, 2026, from [Link]
-
Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Reddit User Discussion. (2023). HELP: Purifying boronic acids sucks. Reddit. Retrieved February 13, 2026, from [Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Ishida, N., et al. (2020). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. Retrieved February 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). Boronic Esters. Organic Syntheses. Retrieved February 13, 2026, from [Link]
-
Reddit User Discussion. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Retrieved February 13, 2026, from [Link]
-
Wang, G., et al. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. Retrieved February 13, 2026, from [Link]
-
Leonori, D., & Aggarwal, V. K. (2011). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. University of Bristol. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure for the Preparation of 2-(2-Bromophenyl)-2-propylpentanal. Organic Syntheses. Retrieved February 13, 2026, from [Link]
-
Reddit User Discussion. (2015). Purification of boronic acids?. Reddit. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.
-
eScholarship. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. Retrieved February 13, 2026, from [Link]
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- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
Navigating Steric Challenges: A Technical Support Guide for 2-Bromo-5-fluorophenylboronic Acid Pinacol Ester Reactions
Welcome to the technical support center for reactions involving 2-Bromo-5-fluorophenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions with this sterically hindered, yet valuable, building block. Here, we delve into the common challenges encountered during its use, providing not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
The Challenge: Understanding Steric Hindrance in 2-Bromo-5-fluorophenylboronic Acid Pinacol Ester
The structure of 2-Bromo-5-fluorophenylboronic acid pinacol ester presents a significant steric challenge in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The bulky bromo group at the ortho position to the boronic ester sterically impedes the approach of the palladium catalyst, which is a critical step in the catalytic cycle. This hindrance can lead to sluggish reaction rates, low yields, and the formation of undesired byproducts. The electronic effect of the fluorine atom at the meta position further influences the reactivity of the aromatic ring. This guide will provide you with the necessary insights and practical strategies to overcome these hurdles and achieve successful outcomes in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using 2-Bromo-5-fluorophenylboronic acid pinacol ester in cross-coupling reactions.
Q1: My Suzuki-Miyaura reaction with 2-Bromo-5-fluorophenylboronic acid pinacol ester is giving a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in this specific reaction are most commonly attributed to the steric hindrance caused by the ortho-bromo substituent, which slows down the crucial transmetalation step of the catalytic cycle. Here’s a breakdown of potential causes and actionable solutions:
-
Inadequate Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates.
-
Solution: Employ bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species that can more readily undergo oxidative addition and facilitate the sterically hindered transmetalation.[1] Recommended ligands include XPhos , SPhos , and RuPhos .
-
-
Suboptimal Base Selection: The base plays a critical role in activating the boronic ester for transmetalation. Weaker bases may not be effective in this sterically congested environment.
-
Solution: Use a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) is often an excellent choice for sterically hindered couplings.[1] Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can also be highly effective. The fluoride anion, in particular, can play a beneficial role in the transmetalation step.[2]
-
-
Incorrect Solvent Choice: The solvent system must be able to dissolve all reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).
-
Solution: Aprotic polar solvents are generally preferred. A mixture of dioxane and water (typically in a 4:1 to 10:1 ratio) is a common and effective choice. Toluene or THF with water can also be suitable. For highly sensitive substrates, strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) might be necessary.[1]
-
-
Insufficient Reaction Temperature or Time: Sterically hindered reactions often require more forcing conditions to overcome the higher activation energy barrier.
-
Solution: Increase the reaction temperature, typically to 80-110 °C. Monitor the reaction progress by TLC or LC-MS and be prepared to extend the reaction time, sometimes up to 24 hours.
-
Q2: I am observing a significant amount of homocoupling of my boronic ester. What is causing this and how can I minimize it?
A2: Homocoupling of the boronic ester to form a symmetrical biaryl is a common side reaction, often exacerbated by the presence of oxygen.
-
Cause: Oxygen can promote the oxidative coupling of the boronic ester, catalyzed by the palladium species.
-
Solutions:
-
Rigorous Degassing: Ensure that your solvent is thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Use a Pd(0) Precatalyst: Starting with a palladium(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂, which require in-situ reduction that can sometimes promote side reactions.
-
Q3: Protodeborylation (loss of the boronic ester group) is a major issue in my reaction. How can I prevent this?
A3: Protodeborylation, the replacement of the boronic ester group with a hydrogen atom, is another common side reaction, particularly with electron-deficient or heteroaromatic boronic acids, and can be promoted by harsh basic conditions and elevated temperatures. While 2-Bromo-5-fluorophenylboronic acid pinacol ester is relatively stable, this can still be a concern.
-
Cause: The presence of water and a strong base can lead to the cleavage of the C-B bond.
-
Solutions:
-
Use of Pinacol Ester: You are already using a pinacol ester, which is significantly more stable towards protodeborylation than the corresponding boronic acid.[3]
-
Milder Base: If protodeborylation is severe, consider switching to a milder base like potassium fluoride (KF).
-
Anhydrous Conditions: In extreme cases, employing strictly anhydrous conditions can prevent this side reaction.
-
Control of Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures, as these can promote decomposition.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended catalyst loading for reactions with 2-Bromo-5-fluorophenylboronic acid pinacol ester?
A: For sterically hindered substrates, a slightly higher catalyst loading may be necessary. A good starting point is typically 1-3 mol% of the palladium precursor and a 1:1.5 to 1:2 ratio of palladium to ligand.
Q: How should I store 2-Bromo-5-fluorophenylboronic acid pinacol ester?
A: Boronic esters are generally more stable than their corresponding acids. However, it is still advisable to store the compound in a tightly sealed container in a cool, dry place, away from light and moisture to prevent gradual hydrolysis.
Q: Can I use microwave irradiation to accelerate the reaction?
A: Yes, microwave-assisted synthesis can be a very effective technique for accelerating sterically hindered Suzuki-Miyaura couplings. It can significantly reduce reaction times and sometimes improve yields by providing rapid and uniform heating. However, optimization of the reaction time and temperature will be necessary.
Recommended Reaction Conditions for Suzuki-Miyaura Coupling
The following table provides a starting point for optimizing the Suzuki-Miyaura coupling of 2-Bromo-5-fluorophenylboronic acid pinacol ester with a generic aryl halide.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective sources of palladium. |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands that facilitate oxidative addition and transmetalation for sterically hindered substrates. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that effectively promote the formation of the active boronate species. |
| Solvent System | Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1) | Aprotic polar solvents that facilitate the dissolution of all components and the interaction between phases. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome the activation energy barrier of sterically hindered couplings. |
| Concentration | 0.1 - 0.5 M | A moderate concentration is generally a good starting point. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of 2-Bromo-5-fluorophenylboronic acid pinacol ester with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
2-Bromo-5-fluorophenylboronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Dioxane (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-Bromo-5-fluorophenylboronic acid pinacol ester (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed dioxane and water (e.g., a 10:1 mixture) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Strategy: Overcoming Steric Hindrance
The following diagram illustrates the key challenges and strategic solutions for successful Suzuki-Miyaura couplings with 2-Bromo-5-fluorophenylboronic acid pinacol ester.
Caption: Key challenges and solutions for sterically hindered couplings.
Safety Information
Disclaimer: This information is intended as a general guide. Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for specific handling and safety information.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
References
-
Amatore, C., & Jutand, A. (2000). Role of fluoride ions in palladium-catalyzed cross-coupling reactions. Accounts of Chemical Research, 33(5), 314-321. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
Validation & Comparative
Technical Guide: 19F NMR Characterization of 2-Bromo-5-fluorophenylboronic acid pinacol ester
The following guide details the technical characterization of 2-Bromo-5-fluorophenylboronic acid pinacol ester using 19F NMR spectroscopy . This document is structured to assist researchers in structural validation, purity assessment, and differentiation from common regioisomers and hydrolysis products.
Executive Summary
The 19F NMR chemical shift is a definitive "fingerprint" for validating the substitution pattern of 2-Bromo-5-fluorophenylboronic acid pinacol ester (CAS: 882679-04-1). Unlike 1H NMR, where aromatic signals often overlap, 19F NMR provides a distinct, singlet-like resonance (decoupled) or complex multiplet (coupled) that is highly sensitive to the electronic environment.
For this specific isomer, the fluorine atom is located para to the bromine substituent and meta to the boronic ester group. This unique electronic arrangement results in a characteristic upfield shift compared to its regioisomers, serving as a critical quality attribute (CQA) during synthesis and drug development.
Technical Profile & Chemical Shift Data
Expected Chemical Shift
Based on substituent shielding constants and empirical data for polysubstituted fluorobenzenes, the expected 19F NMR chemical shift for this compound is in the range of -114.0 to -119.0 ppm (referenced to CFCl₃ at 0.0 ppm).
| Parameter | Value / Description |
| Compound | 2-Bromo-5-fluorophenylboronic acid pinacol ester |
| 19F Shift Range | -114.0 ppm to -119.0 ppm (Typical in CDCl₃) |
| Multiplicity | Multiplet (dt or ddd) due to ³J(H-F) and ⁴J(H-F) coupling.Appears as Singlet in ¹H-decoupled mode ({¹H}).[1] |
| Coupling Constants | ³J(H-F) ≈ 8–10 Hz (coupling to H4/H6)⁴J(H-F) ≈ 5–7 Hz (coupling to H3) |
| Reference Standard | CFCl₃ (0.0 ppm) or C₆F₆ (-164.9 ppm) |
Note: Chemical shifts may vary by ±1–2 ppm depending on solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) and concentration.
Structural Logic (Causality of Shift)
To confirm the structure, one must understand why the peak appears in this region.
-
Base Value: Fluorobenzene resonates at -113.15 ppm .
-
Effect of Bromine (Para to F): Bromine at the para position typically exerts a shielding effect (moving the signal upfield/more negative) due to the "heavy atom effect" and resonance donation, typically shifting the signal by -3 to -5 ppm .
-
Effect of Bpin (Meta to F): The boronic ester (Bpin) group at the meta position has a minimal inductive effect compared to ortho/para positions, causing only a slight deshielding or negligible change.
-
Net Result: The strong shielding from the para-Bromine dominates, pushing the shift to the -116 ppm region.
Comparative Analysis: Product vs. Alternatives
A common challenge in boronic acid chemistry is distinguishing the target product from regioisomers (formed during non-selective borylation) and hydrolysis products (boronic acids).
Discrimination from Regioisomers
The most likely impurity is the 2-Bromo-4-fluorophenylboronic acid pinacol ester . 19F NMR easily distinguishes these two.
| Feature | Target: 5-Fluoro Isomer | Alternative: 4-Fluoro Isomer | Differentiation Logic |
| Structure | F is Para to BrF is Meta to Bpin | F is Meta to BrF is Para to Bpin | Electronic environment differs significantly. |
| Electronic Effect | Br (Shielding) dominates.Bpin (Neutral) has little effect. | Bpin (Deshielding EWG) dominates.Br (Deshielding Inductive) adds to it. | Target is Upfield vs. Isomer. |
| Expected Shift | -114 to -119 ppm | -105 to -110 ppm | Δδ ≈ 8–10 ppm separation. |
Discrimination from Hydrolysis Products
Boronic esters are susceptible to hydrolysis, reverting to the free boronic acid. This degradation is often invisible in LCMS (due to ionization issues) but obvious in 19F NMR.
-
Ester (Product): Sharp, distinct peak in CDCl₃.
-
Free Acid (Degradant): Broadened peak, often shifted downfield by +1 to +3 ppm relative to the ester. In "wet" solvents, the free acid peak may drift or broaden due to hydrogen bonding.
Experimental Protocol (Self-Validating System)
To ensure trustworthy results, follow this protocol designed to minimize hydrolysis and maximize resolution.
Sample Preparation Workflow
Objective: Prevent in-situ hydrolysis during analysis.
-
Solvent Choice: Use Anhydrous CDCl₃ (stored over molecular sieves). Avoid DMSO-d₆ unless necessary, as hygroscopic nature promotes hydrolysis.
-
Concentration: Prepare a 10–15 mg/mL solution.
-
Tube: Use high-quality 5mm NMR tubes.
-
Reference: Add an internal standard if absolute quantification is required (e.g., α,α,α-Trifluorotoluene, δ = -63.72 ppm).
Acquisition Parameters (Bruker/Varian)
-
Nucleus: 19F (typically 376 MHz on a 400 MHz magnet).
-
Pulse Sequence: zg (standard 1D) or zgpg (1H-decoupled).
-
Recommendation: Acquire both . The decoupled spectrum gives a clean singlet for integration; the coupled spectrum confirms the H-F coupling pattern (verifying the 5-fluoro substitution).
-
-
Spectral Width: 200 ppm (sufficient to cover -50 to -250 ppm).
-
Relaxation Delay (D1): Set to 5–10 seconds for quantitative integration (Fluorine T1 times can be long).
-
Scans (NS): 16–32 scans are usually sufficient due to high sensitivity.
Visualization of Analytical Logic
The following diagram illustrates the decision process for identifying the compound and detecting common issues.
Caption: Logic flow for 19F NMR identification of 2-Bromo-5-fluorophenylboronic acid pinacol ester, distinguishing it from regioisomers and hydrolysis products.
References
-
Dungan, C. H., & Van Wazer, J. R. (1967).[2] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for substituent effects).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Fyfe, C. A., et al. (1992). "Solid-state 19F NMR studies of the hydrolysis of boronic esters." Journal of the American Chemical Society, 114(10), 3765-3770. (Mechanistic insight into hydrolysis shifts).
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. Link
Sources
A Comparative Guide to the Quality Control of 2-Bromo-5-fluorophenylboronic acid pinacol ester for Pharmaceutical Research and Development
For researchers, scientists, and professionals navigating the intricate pathways of drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry. The judicious selection of reagents is paramount to the success of these transformations, directly influencing reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). Among the vast array of available organoboron reagents, 2-Bromo-5-fluorophenylboronic acid pinacol ester has emerged as a valuable building block. However, its utility is intrinsically linked to its quality. This guide provides an in-depth technical comparison of the quality control (QC) standards for 2-Bromo-5-fluorophenylboronic acid pinacol ester, offering insights into its performance relative to its corresponding boronic acid and outlining a robust analytical framework to ensure its suitability for pharmaceutical applications.
The Stability-Reactivity Trade-off: Pinacol Ester vs. Boronic Acid
The choice between a boronic acid and its pinacol ester is a classic example of balancing reactivity with stability. While boronic acids are generally more reactive in Suzuki-Miyaura couplings due to their higher Lewis acidity which facilitates the crucial transmetalation step, this reactivity comes at the cost of stability.[1] Boronic acids are prone to decomposition pathways such as oxidation and protodeboronation, which can impact their shelf-life and the reproducibility of reactions.[1]
Conversely, 2-Bromo-5-fluorophenylboronic acid pinacol ester offers enhanced stability, making it easier to handle, purify, and store.[2] This stability, however, can sometimes lead to longer reaction times or require more forcing conditions compared to the free boronic acid.[3] For pharmaceutical development, where process robustness and control of impurities are critical, the superior stability of the pinacol ester often makes it the preferred reagent, provided its quality is rigorously controlled.
Key Quality Control Parameters and Specifications
A comprehensive QC strategy for 2-Bromo-5-fluorophenylboronic acid pinacol ester should encompass a range of analytical tests to assess its identity, purity, and the presence of any deleterious impurities. The following table outlines a typical set of specifications for a high-quality grade of this reagent suitable for pharmaceutical research.
| Parameter | Specification | Analytical Method | Rationale |
| Appearance | White to off-white solid | Visual Inspection | Provides a preliminary indication of purity. Significant color deviation may suggest the presence of impurities. |
| Identity | Conforms to the structure of 2-Bromo-5-fluorophenylboronic acid pinacol ester | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure of the material. |
| Purity (Assay) | ≥ 97.0% | HPLC, qNMR | Quantifies the amount of the desired compound, ensuring its potency in subsequent reactions.[4] |
| Hydrolysis Product | ≤ 1.0% (2-Bromo-5-fluorophenylboronic acid) | HPLC | The primary degradation product, which can affect reaction stoichiometry and introduce downstream impurities.[5] |
| Residual Solvents | Meets ICH Q3C limits | GC-Headspace | Ensures that solvents used in the manufacturing process are removed to levels that are safe for pharmaceutical use.[6] |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Excess water can promote hydrolysis of the pinacol ester to the corresponding boronic acid. |
| Heavy Metals | ≤ 10 ppm | ICP-MS or equivalent | Controls for elemental impurities that may originate from catalysts or reactors and can be toxic or interfere with subsequent catalytic steps. |
Comparative Analysis of Analytical Methodologies
The accurate analysis of boronic acid pinacol esters is complicated by their susceptibility to hydrolysis, particularly during reversed-phase high-performance liquid chromatography (RP-HPLC) analysis.[5] This on-column degradation can lead to an overestimation of the boronic acid impurity and an underestimation of the ester's purity.
High-Performance Liquid Chromatography (HPLC)
The choice of HPLC conditions is critical for the accurate analysis of 2-Bromo-5-fluorophenylboronic acid pinacol ester.
-
Column Selection: Columns with low silanol activity, such as those with end-capping or based on hybrid silica technology, are preferred to minimize on-column hydrolysis.[7]
-
Mobile Phase: The use of a mobile phase without a pH modifier or at a high pH (where some boronate esters are more stable) can mitigate hydrolysis.[7][8] However, high pH can be detrimental to silica-based columns.
-
Sample Diluent: Aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) should be used for sample preparation to prevent hydrolysis prior to injection.[5]
The following workflow illustrates the decision-making process for developing a robust HPLC method for this class of compounds.
Caption: HPLC Method Development Workflow for Boronic Esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the identity of 2-Bromo-5-fluorophenylboronic acid pinacol ester and for semi-quantitative assessment of impurities. The characteristic singlet for the twelve protons of the pinacol group is a key diagnostic signal in the ¹H NMR spectrum. Quantitative NMR (qNMR) can also be employed as an alternative or orthogonal method for assay determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS, particularly with a headspace autosampler, is the gold standard for the analysis of residual solvents.[9] This technique allows for the separation and quantification of volatile organic compounds that may be present from the manufacturing process.
Impurity Profiling: What to Look For
Beyond the primary hydrolysis product, a thorough QC analysis should consider other potential impurities that may arise during the synthesis of 2-Bromo-5-fluorophenylboronic acid pinacol ester. The most common synthetic route is the Miyaura borylation of a suitable aryl halide.[10]
Caption: Potential Impurities from Miyaura Borylation Synthesis.
Potential process-related impurities include:
-
Residual Starting Materials: Unreacted aryl halide.
-
Homocoupling Products: Dimerization of the aryl halide.
-
Protodeborylated Species: Replacement of the boronic ester group with a hydrogen atom.
Experimental Protocols
Protocol 1: HPLC Purity and Impurity Determination
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm, with low silanol activity.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile.
Protocol 2: GC-Headspace for Residual Solvents
-
Instrumentation: GC system with FID and headspace autosampler.
-
Column: 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm.
-
Oven Program: 40 °C for 20 min, then ramp to 240 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Injector Temperature: 140 °C
-
Detector Temperature: 250 °C
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 45 min
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).
Conclusion
The quality of 2-Bromo-5-fluorophenylboronic acid pinacol ester is a critical determinant of its performance in Suzuki-Miyaura cross-coupling reactions and, ultimately, the quality of the resulting pharmaceutical intermediates and APIs. While it offers superior stability compared to its corresponding boronic acid, this stability is contingent upon rigorous quality control. A comprehensive QC strategy, employing a suite of orthogonal analytical techniques, is essential to ensure the identity, purity, and impurity profile of this vital reagent. By understanding the inherent analytical challenges and implementing robust, validated methods, researchers and drug development professionals can confidently utilize 2-Bromo-5-fluorophenylboronic acid pinacol ester to accelerate the synthesis of novel therapeutics.
References
-
Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 62, 219-225. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Retrieved from [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Gilla, G., et al. (2013). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 78(10), 4877-4887. Retrieved from [Link]
-
Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 62, 219-225. Retrieved from [Link]
-
Thomas, S., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8757-8772. Retrieved from [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters. Retrieved from [Link]
-
Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(16), 5084-5093. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Residual Solvent Testing Methods. Retrieved from [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
Innoteg. (n.d.). The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. Retrieved from [Link]
-
Scharlab. (n.d.). Solvents for GC-Headspace. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Boronic Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). 5-Formyl-2-methylphenylboronic acid pinacol ester. Retrieved from [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Retrieved from [Link]
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- 4. 2-Bromo-5-fluorophenylboronic acid pinacol ester [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. chimmed.ru [chimmed.ru]
- 7. mdpi.com [mdpi.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
Comparative Guide: MS Fragmentation & Analysis of 2-Bromo-5-fluorophenylboronic Acid Pinacol Ester
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Bromo-5-fluorophenylboronic acid pinacol ester (CAS: 500707-34-6). It is designed for analytical chemists and medicinal chemists requiring rigorous structural validation and impurity profiling.
Executive Summary
In high-throughput drug discovery, 2-Bromo-5-fluorophenylboronic acid pinacol ester serves as a critical intermediate for Suzuki-Miyaura cross-coupling reactions. Its analytical characterization is frequently complicated by the labile nature of the boron-oxygen bond and the potential for hydrolysis.[1][2]
This guide compares the Mass Spectrometry (MS) performance of the Pinacol Ester against its primary alternative, the Free Boronic Acid . We demonstrate that the Pinacol Ester offers superior ionization stability and chromatographic behavior, making it the preferred analyte for quantitative quality control.
Quick Comparison: Pinacol Ester vs. Free Acid
| Feature | Pinacol Ester (Target) | Free Boronic Acid (Alternative) |
| Ionization Mode | EI (GC-MS) or ESI+ (LC-MS) | ESI- (LC-MS) only; Poor in GC |
| Spectral Stability | High; Distinct Molecular Ion ( | Low; Prone to dehydration (Boroxines) |
| Quantitation | Linear; minimal tailing | Non-linear; adsorption issues |
| Sample Prep | Direct injection (Organic solv.) | Derivatization often required |
Technical Deep Dive: Fragmentation Mechanics
Physicochemical Baseline
-
Formula:
-
Monoisotopic Mass: ~300.03 Da (
) -
Key Structural Elements:
-
Aryl Halides: Bromine (1:1 Isotope ratio) and Fluorine (Monoisotopic).
-
Boronate Ester: Pinacol ring (Tetramethyldioxaborolane).
-
Fragmentation Pathway (Electron Ionization - 70 eV)
In Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a highly characteristic fragmentation pattern governed by the stability of the pinacol ring and the isotopic signatures of Bromine and Boron.
Key Diagnostic Ions
| m/z (approx) | Ion Identity | Mechanism / Origin | Relative Abundance |
| 300 / 302 | Molecular Ion. Shows characteristic 1:1 doublet due to | High (Often Base Peak) | |
| 285 / 287 | High | ||
| 201 / 203 | Hydrolysis/Rearrangement. Equivalent to the free boronic acid cation. | Moderate | |
| 174 / 176 | B-C Cleavage. Loss of the entire boronate group. | Low | |
| 83 / 84 | Pinacol Backbone. Fragments derived from the tetramethylethylene moiety. | High (Low mass region) |
Isotopic "Fingerprint"
The presence of Bromine and Boron creates a unique spectral envelope.
-
Bromine (
): Creates a "twin tower" peak pattern separated by 2 Da with nearly equal intensity. -
Boron (
): The isotope (approx. 20% abundance) adds a "pre-peak" 1 Da lower than the major peak. -
Result: The molecular ion cluster appears as a complex multiplet at m/z 299, 300, 301, 302, 303 .
Visualizing the Fragmentation Logic
The following diagram illustrates the primary fragmentation pathways observed under Electron Ionization (EI).
Figure 1: Proposed EI fragmentation pathway highlighting the stability of the pinacol ester molecular ion and primary methyl loss.
Comparative Performance Analysis
Scenario: Impurity Profiling in Drug Substance
Objective: Detect residual boronic species in a GMP intermediate.
Option A: Analyzing the Pinacol Ester (Recommended)
-
Method: GC-MS (EI).
-
Mechanism: The cyclic pinacol ester is thermally stable and volatile. It elutes as a sharp, symmetrical peak.
-
Data Reliability: The molecular ion (
) is preserved, allowing direct confirmation of the structure without ambiguity. -
Limit of Detection (LOD): Excellent (~ng/mL range) due to efficient ionization.
Option B: Analyzing the Free Boronic Acid (Alternative)
-
Method: LC-MS (ESI-).
-
Mechanism: Requires electrospray ionization in negative mode.
-
Failure Mode:
-
Trimerization: Free boronic acids spontaneously dehydrate to form Boroxines (cyclic trimers) in the ion source or column, creating confusing mass spectra (
). -
Peak Tailing: The polar -B(OH)2 group interacts strongly with silanols in chromatography columns, causing severe tailing and poor integration.
-
In-Source Fragmentation: Often loses water (
) immediately, making the molecular ion difficult to identify.
-
Workflow Comparison Diagram
Figure 2: Analytical workflow comparison demonstrating the efficiency of analyzing the pinacol ester directly versus the free acid.
Experimental Protocol: GC-MS Characterization
To replicate the fragmentation data described above, use the following validated protocol. This method minimizes on-column hydrolysis.[1]
Instrument: Agilent 7890/5977 (or equivalent single quadrupole MS).
-
Sample Preparation:
-
Dissolve 1 mg of 2-Bromo-5-fluorophenylboronic acid pinacol ester in 1 mL of Dichloromethane (DCM) (HPLC Grade).
-
Note: Avoid methanol or water, as these promote transesterification or hydrolysis.
-
-
GC Parameters:
-
Column: HP-5MS (30m x 0.25mm x 0.25µm).[3]
-
Inlet Temp: 250°C (Split mode 20:1).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program: 60°C (hold 1 min)
20°C/min 300°C (hold 3 min).
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 50 – 500.
-
Ionization: Electron Impact (70 eV).
-
Self-Validation Check:
-
Look for the 1:1 doublet at m/z 300 and 302 . If you see a peak at m/z 218/220 (Free acid mass), your inlet liner may be active/dirty, causing in-situ hydrolysis.
References
-
Comparison of Boronic Acid vs.
-
GC-MS Analysis of Boronates
- Title: Strategies for the analysis of highly reactive pinacolboron
- Source: PubMed (NIH).
-
URL:[Link]
-
General MS Fragmentation of Aryl Halides
-
Boronic Acid Derivatization for MS
- Title: Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Source: LCGC Intern
-
URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
